4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 1,2,4-oxadiazole ring bearing a 2H-1,3-benzodioxol-5-yl group and a 3,5-dimethoxyphenyl moiety.
Properties
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3,5-dimethoxyphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O5/c1-26-12-6-11(7-13(8-12)27-2)25-17(20)16(22-24-25)19-21-18(23-30-19)10-3-4-14-15(5-10)29-9-28-14/h3-8H,9,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWVBUNLWGUCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Construction of the Triazole Ring:
Coupling of the Moieties: The final step involves coupling the benzodioxole, oxadiazole, and triazole moieties under suitable conditions to form the target compound.
Industrial production methods would require optimization of these steps to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: Its structural properties may be exploited in the development of novel materials, such as organic semiconductors or polymers.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to various biomolecules.
Mechanism of Action
The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Differences
- Benzodioxol vs.
- Triazole vs. Pyrazole Hybrids : ’s pyrazole-triazole hybrid exhibits greater conformational flexibility, whereas the target compound’s rigid triazole-oxadiazole scaffold may improve target selectivity .
- Nitro vs. Methoxy Groups : The nitro group in ’s compound enables redox-sensitive applications, contrasting with the methoxy groups in the target compound, which enhance solubility and steric bulk .
Characterization Techniques
Biological Activity
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanism of action and therapeutic potentials based on current research findings.
Chemical Structure and Properties
The compound features a unique structure combining multiple pharmacophores:
- Benzodioxole moiety : Known for various biological activities including antioxidant and anti-inflammatory effects.
- Oxadiazole ring : Associated with antimicrobial and antifungal properties.
- Triazole group : Commonly found in antifungal agents and known for its role in enzyme inhibition.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, compounds similar to the target compound showed varying degrees of inhibition against bacterial strains with IC50 values in the low micromolar range. Specifically:
- Oxadiazole derivatives have been reported with IC50 values ranging from 0.64 to 31.1 µM against various pathogens .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for several enzymes:
- Monoamine Oxidase (MAO) :
- α-Amylase Inhibition :
Study 1: Antidiabetic Potential
A study investigated the antidiabetic effects of benzodioxole derivatives similar to the target compound. The results indicated that these compounds could significantly lower blood glucose levels in diabetic models, attributed to their ability to inhibit α-amylase and other carbohydrate-hydrolyzing enzymes .
Study 2: Neuroprotective Effects
Research focused on neuroprotective properties revealed that certain derivatives could protect neuronal cells from oxidative stress-induced damage. The compounds exhibited a dose-dependent increase in cell viability in models of neurodegeneration .
Data Tables
Q & A
Basic: What synthetic methodologies are optimal for constructing the triazole-oxadiazole hybrid scaffold in this compound?
Answer:
The synthesis involves multi-step heterocyclic coupling. Key steps include:
- Huisgen Cycloaddition (Click Chemistry): Copper(I)-catalyzed azide-alkyne cycloaddition to form the 1,2,3-triazole core .
- Oxadiazole Formation: Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC) to generate the 1,2,4-oxadiazole ring .
- Aromatic Substitution: Introduction of the 3,5-dimethoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling for regioselective functionalization .
Critical Parameters:
- Temperature control (60–100°C for cycloaddition, reflux for cyclocondensation).
- Solvent selection (DMF for coupling reactions, ethanol/THF for cyclization) .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Triazole and oxadiazole carbons appear at δ 140–160 ppm .
- 2D NMR (HSQC, HMBC): Resolve overlapping signals and confirm connectivity between heterocycles .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography: Resolve structural ambiguities (e.g., tautomerism in triazole rings) using SHELXL for refinement .
Table 1: Example NMR Data for Analogous Compounds
| Proton Environment | Chemical Shift (δ, ppm) | Source |
|---|---|---|
| Benzodioxol CH | 6.7–7.1 | |
| Triazole NH₂ | 5.2–5.5 (broad) | |
| Methoxy OCH₃ | 3.7–3.9 |
Advanced: How can conflicting spectral data (e.g., tautomerism in triazole rings) be resolved?
Answer:
- Problem: Tautomeric equilibria (e.g., 1H vs. 2H triazole forms) can cause inconsistent NMR peak assignments .
- Solutions:
- Variable-Temperature NMR: Monitor shifts at 25°C vs. 60°C to identify dynamic equilibria.
- X-ray Diffraction: Definitively assign tautomeric forms via crystallographic data. For example, SHELXL refinement can distinguish NH₂ positioning .
- Computational DFT: Compare experimental ¹³C shifts with calculated values for each tautomer .
Case Study:
In 3-phenyl-1H-1,2,4-triazol-5-amine, X-ray analysis confirmed the 5-amine tautomer by planar geometry (dihedral angle <3° between triazole and phenyl rings) .
Advanced: What strategies optimize crystallographic refinement for this compound’s complex structure?
Answer:
- Data Collection: Use high-resolution (<1.0 Å) synchrotron data to resolve overlapping electron densities from aromatic rings .
- SHELXL Workflow:
- Disorder Handling: Split models for flexible methoxy or benzodioxol groups .
Example:
In 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, SHELXL refinement achieved R₁ = 4.5% by modeling benzodioxol ring disorder over two positions .
Basic: How is the compound’s bioactivity evaluated in antimicrobial assays?
Answer:
- MIC Determination:
- Bacterial Strains: Test against Gram+ (e.g., S. aureus) and Gram– (e.g., E. coli) via broth microdilution (ISO 20776-1).
- Fungal Strains: Use C. albicans in RPMI-1640 medium .
- Mechanistic Studies:
- Enzyme Inhibition: Assess binding to dihydrofolate reductase (DHFR) via IC₅₀ measurements .
- Molecular Docking: Predict interactions with bacterial DNA gyrase (PDB: 1KZN) .
Data Interpretation:
- Active compounds typically show MIC ≤ 16 µg/mL.
- Methoxy groups enhance lipophilicity and membrane penetration .
Advanced: How do substituents (e.g., 3,5-dimethoxy vs. 4-chloro) influence reactivity and bioactivity?
Answer:
- Electronic Effects:
- Methoxy groups (-OCH₃) increase electron density on the phenyl ring, enhancing π-π stacking with enzyme aromatic residues .
- Chlorine (-Cl) withdraws electrons, improving oxidative stability but reducing solubility .
- Steric Effects:
- Bulky 3,5-dimethoxy groups may hinder rotation, favoring planar conformations for DNA intercalation .
- Bioactivity Trends:
- Anticancer: 3,5-Dimethoxy derivatives show higher cytotoxicity (IC₅₀ ~10 µM) vs. chloro analogs (IC₅₀ ~50 µM) .
Table 2: Substituent Impact on Bioactivity
| Substituent | LogP | MIC (µg/mL, S. aureus) | IC₅₀ (µM, HeLa) |
|---|---|---|---|
| 3,5-Dimethoxy | 2.8 | 8 | 12 |
| 4-Chloro | 3.1 | 32 | 48 |
| Source |
Advanced: What are best practices for resolving synthetic byproducts or isomer mixtures?
Answer:
- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers .
- Crystallographic Screening: Co-crystallize with a host (e.g., cyclodextrin) to isolate desired tautomers .
- Reaction Optimization:
- Reduce byproducts by pre-activating reactants (e.g., forming azides in situ).
- Employ microwave-assisted synthesis for faster kinetics and cleaner reactions .
Case Study:
In 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine, HPLC resolved a 9:1 ratio of 1,4- vs. 1,5-regioisomers, with the major product confirmed by NOESY correlations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
